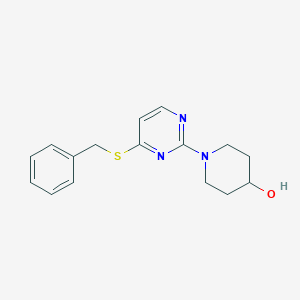![molecular formula C15H16N4OS B6982339 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol](/img/structure/B6982339.png)
7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol typically involves the formation of the quinoline and thiadiazole rings followed by their coupling. One common method involves the reaction of 8-hydroxyquinoline with a suitable thiadiazole precursor under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline or thiadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline-thiadiazole compounds .
Applications De Recherche Scientifique
7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline-thiadiazole derivatives, such as:
- 7-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol
- 7-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol .
Uniqueness
The uniqueness of 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its propyl group and the specific arrangement of functional groups can influence its interaction with molecular targets and its overall properties .
Propriétés
IUPAC Name |
7-[[(3-propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-2-4-12-18-15(21-19-12)17-9-11-7-6-10-5-3-8-16-13(10)14(11)20/h3,5-8,20H,2,4,9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDGRNHEGJMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)NCC2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[2-[(4-Benzylsulfanylpyrimidin-2-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B6982266.png)
![3-[(4-Benzylsulfanylpyrimidin-2-yl)amino]propan-1-ol](/img/structure/B6982269.png)
![2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B6982285.png)

![3-[[4-Cyclopentyl-6-(3-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]propan-1-ol](/img/structure/B6982292.png)
![[1-[2-[[4-Cyclopentyl-6-[2-[1-(hydroxymethyl)cyclopropyl]ethylamino]-1,3,5-triazin-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B6982295.png)
![4-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-2,1,3-benzoxadiazole](/img/structure/B6982307.png)
![N-[(3,5-dibromopyridin-4-yl)methyl]-4,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B6982313.png)
![N-[(3-bromo-1-methylindol-2-yl)methyl]-1,5-dimethyl-1,2,4-triazol-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B6982320.png)
![1-methyl-N-[[1-(2-methylanilino)cyclopentyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6982326.png)
![tert-butyl N-[1-[(2-cyanopyrimidin-4-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate](/img/structure/B6982329.png)
![tert-butyl N-methyl-N-[1-[(5-nitropyrimidin-2-yl)amino]-3-phenylpropan-2-yl]carbamate](/img/structure/B6982330.png)
![4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile](/img/structure/B6982332.png)
![7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol](/img/structure/B6982344.png)
